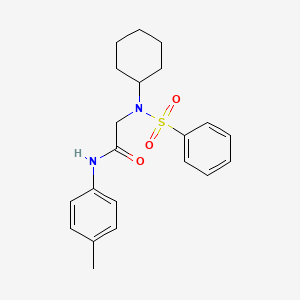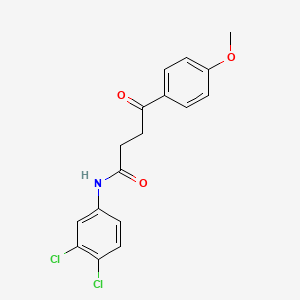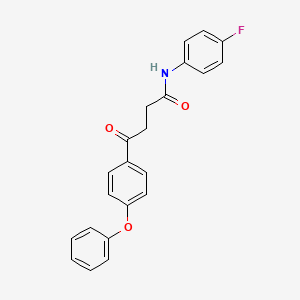![molecular formula C20H20N4O3 B3484000 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3484000.png)
2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione, also known as CPI-1189, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPI-1189 is a small molecule that belongs to the class of isoindolinones and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of histone deacetylases, which play a key role in regulating gene expression.
Biochemical and Physiological Effects:
2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In cancer cells, 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In inflammatory disorders, 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders, 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione for lab experiments is its high potency and selectivity. 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione has been shown to have a high affinity for its target proteins, which makes it an ideal compound for studying various signaling pathways. However, one of the limitations of 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione. One of the areas of interest is the development of 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione in other diseases, such as autoimmune disorders and metabolic disorders. Finally, further studies are needed to elucidate the exact mechanism of action of 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione and its potential interactions with other signaling pathways.
Scientific Research Applications
2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer, 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammatory disorders, 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18(23-13-11-22(12-14-23)17-7-3-4-9-21-17)8-10-24-19(26)15-5-1-2-6-16(15)20(24)27/h1-7,9H,8,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKDJYCIEJJXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B3483919.png)

![4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3483929.png)

![N~1~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3483936.png)
![N-(2-ethoxyphenyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B3483947.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3483949.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3483956.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(4-pyridinylmethyl)phenyl]glycinamide](/img/structure/B3483978.png)

![N-(3-chloro-4-fluorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483988.png)
![ethyl 2-{[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3483991.png)
![3-chloro-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3483993.png)